molecular formula C16H15N3O5S B2857794 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)pyridine-3-sulfonamide CAS No. 2034252-66-7

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)pyridine-3-sulfonamide

Cat. No. B2857794
CAS RN: 2034252-66-7
M. Wt: 361.37
InChI Key: OUYNXMDJOXZAMF-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)pyridine-3-sulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Synthesis

Sulfonamides serve as critical intermediates in the synthesis of various heterocyclic compounds. Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and related derivatives, showcasing the utility of sulfonamides in constructing complex heterocycles with potential pharmacological activities (Rozentsveig et al., 2013). This synthetic versatility highlights the importance of sulfonamide derivatives in chemical synthesis, offering routes to novel compounds.

Biological Activities of Sulfonamide Derivatives

Sulfonamide-based compounds exhibit a wide range of biological activities. Ghomashi et al. (2022) reviewed the advances in two-component sulfonamide hybrids, noting their significant antibacterial, antitumor, and various other pharmacological effects (Ghomashi et al., 2022). The review highlights the diverse biological applications of sulfonamide derivatives, which stem from their ability to interact with various biological targets.

Environmental Applications

In the context of environmental science, sulfonamides such as sulfamethoxazole have been investigated for their degradation under thermal activation of persulfate, addressing concerns about their presence in the environment and potential to induce antibiotic-resistant genes. Ji et al. (2015) explored the degradation pathways of sulfamethoxazole by thermo-activated persulfate oxidation, providing insights into removing these compounds from water sources (Ji et al., 2015).

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c20-15-11-24-16(21)19(15)10-14(12-5-2-1-3-6-12)18-25(22,23)13-7-4-8-17-9-13/h1-9,14,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYNXMDJOXZAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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